{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aromatic amine derivative characterized by a bromo-substituted phenyl ring linked via an ether bond to a 3,4-dichlorophenoxy group. The compound features a methylamine hydrochloride moiety attached to the benzyl position, contributing to its polar and ionic properties. Key identifiers include:
- Molecular formula: C₁₄H₁₃BrCl₂NO·HCl (assuming a structure analogous to )
- Molecular weight: ~363.08–399.5 g/mol (depending on hydration and counterion)
- Key functional groups: Bromo, dichlorophenoxy, benzylmethylamine, hydrochloride salt.
The compound’s synthesis likely involves nucleophilic aromatic substitution or Ullmann-type coupling for ether bond formation, followed by amine alkylation and salt preparation .
Properties
IUPAC Name |
1-[2-bromo-4-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(6-12(9)15)19-11-4-5-13(16)14(17)7-11;/h2-7,18H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLYRNCBDQDDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The process generally includes:
Halogenation: Introduction of bromine and chlorine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Ether Formation: Formation of the phenoxy group by reacting the halogenated phenyl compound with a suitable phenol derivative under basic conditions.
Amination: Introduction of the amine group through nucleophilic substitution, often using methylamine.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets specified standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Dehalogenated compounds or amine derivatives.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Preliminary studies indicate that {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exhibits various pharmacological effects, including:
- Anticancer Activity : Investigations into its anticancer properties have shown that it may inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, similar to other compounds with structural similarities.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Pesticide Development
A patent describes the compound's use in pesticide formulations, highlighting its effectiveness as a pesticide preparation with sustained release properties. This application is crucial for agricultural practices, where prolonged efficacy against pests is desired .
Chemical Synthesis and Modification
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the development of new derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. These studies are pivotal in drug discovery and development processes.
Case Study 1: Anticancer Activity Assessment
Recent research evaluated the anticancer effects of this compound on gastric cancer cell lines. The compound demonstrated significant inhibition of cell growth with an IC50 value of 5.1 μM against MGC-803 cells. The mechanism was linked to the induction of apoptosis through modulation of key apoptotic proteins like Bax and Bcl-2.
Case Study 2: Pesticidal Efficacy
A study investigating the efficacy of this compound as a pesticide found that formulations containing this compound exhibited prolonged activity against common agricultural pests, outperforming conventional pesticides in terms of both efficacy and duration of action.
Mechanism of Action
The mechanism by which {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenoxy group can influence its binding affinity and specificity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (CAS 2089255-78-5)
- Molecular formula: C₁₄H₁₄BrCl₂NO
- Molecular weight : 363.08 g/mol
- Substituents: 2-Bromo-4-chlorophenoxy (vs. 3,4-dichlorophenoxy in the target compound).
[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
- Substituents : Ethyl linkage to the amine (vs. methylene group in the target compound).
Physicochemical Properties
Key trends :
- Bromine and chlorine atoms increase molecular weight and lipophilicity, reducing aqueous solubility.
- Ethylamine derivatives (e.g., [2-(3,4-Dichlorophenoxy)ethyl]amine·HCl) exhibit higher water solubility due to shorter carbon chains .
Key insights :
- Reductive amination () and Ullmann coupling () are common for aryl ethers.
- The target compound’s synthesis may require stringent temperature control to avoid dehalogenation .
Pharmacological Potential
While direct activity data are unavailable, structural analogs in and suggest relevance to central nervous system (CNS) targets, particularly serotonin receptors (5-HT₂AR). The 3,4-dichlorophenoxy group may enhance binding affinity to hydrophobic receptor pockets, while the methylamine hydrochloride improves bioavailability via salt formation .
Biological Activity
The compound {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a member of the class of bromo-substituted phenyl compounds, which have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H13BrCl2N
- Molecular Weight : 328.67 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its molecular structure.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity.
- Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
- Testing Methods : Common methods for assessing antimicrobial activity include Minimum Inhibitory Concentration (MIC) tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 25 | |
| Compound B | S. aureus | 15 | |
| This compound | Bacillus subtilis | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that related compounds can inhibit the growth of cancer cell lines, particularly those associated with breast cancer.
- Assays Used : Sulforhodamine B (SRB) assay is commonly employed to evaluate cytotoxicity against cancer cell lines such as MCF7.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized several derivatives of bromo-substituted phenyl compounds and characterized them using NMR and mass spectrometry. The findings suggested that modifications in the phenyl ring significantly affected biological activity.
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to targets involved in cancer pathways, suggesting a mechanism for their anticancer effects.
- Comparative Studies : In comparative studies with standard drugs like 5-fluorouracil, certain derivatives exhibited comparable or superior activity against cancer cell lines, highlighting their potential as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for preparing {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Alkylation of 2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde with methylamine under nucleophilic substitution conditions.
- Step 2: Acidification with HCl to form the hydrochloride salt.
Optimization Strategies: - Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics while avoiding decomposition .
- Catalysts: Use bases like potassium carbonate to deprotonate intermediates and improve nucleophilic attack efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states and increase reaction rates .
Yield Improvement: - Monitor intermediates via TLC or HPLC to isolate and purify reactive species before proceeding to subsequent steps .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (GC-MS/LC-MS):
- Elemental Analysis:
- X-ray Crystallography:
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental persistence and transformation pathways of this compound?
Methodological Answer:
- Experimental Framework:
- Abiotic Studies:
- Hydrolysis: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C to assess stability and degradation products .
- Photolysis: Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown .
- Biotic Studies:
- Microbial Degradation: Use soil/water microcosms with LC-MS to track metabolite formation (e.g., dehalogenated products) .
- Data Analysis:
- Apply kinetic models (e.g., first-order decay) to estimate half-lives in different matrices .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
- Systematic Meta-Analysis:
- Mechanistic Studies:
- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-labeled ligands) to compare affinity values across labs .
- Computational Docking: Predict binding modes to biological targets (e.g., serotonin receptors) using molecular dynamics simulations .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets or environmental receptors?
Methodological Answer:
- QSAR Models:
- Train models on analogs (e.g., phenethylamine derivatives) to predict logP, bioavailability, and toxicity .
- Molecular Dynamics (MD):
- Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using software like GROMACS or AMBER. Focus on key residues (e.g., Serotonin 5-HT₂A transmembrane domains) .
- Density Functional Theory (DFT):
Q. How can researchers assess the compound’s stability under different storage conditions for long-term experimental reproducibility?
Methodological Answer:
- Accelerated Stability Testing:
- Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
